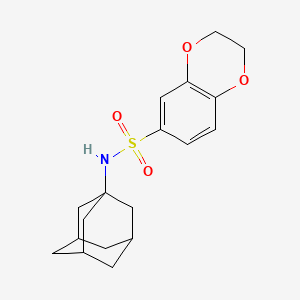

N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core substituted with an adamantane moiety. Its synthesis likely follows established sulfonamide formation protocols, involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with an adamantane-containing sulfonyl chloride under basic conditions .

Properties

Molecular Formula |

C18H23NO4S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(1-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

InChI |

InChI=1S/C18H23NO4S/c20-24(21,15-1-2-16-17(8-15)23-4-3-22-16)19-18-9-12-5-13(10-18)7-14(6-12)11-18/h1-2,8,12-14,19H,3-7,9-11H2 |

InChI Key |

ACTRGHGATIUEDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 2,3-Dihydro-1,4-Benzodioxine

Direct sulfonation of the benzodioxine ring at the 6-position requires precise control to avoid regiochemical ambiguity. Two validated methods are proposed:

Chlorosulfonation with Chlorosulfonic Acid

Reaction of 2,3-dihydro-1,4-benzodioxine with excess chlorosulfonic acid at 0–5°C for 4–6 hours yields the sulfonyl chloride. This method, adapted from benzodioxane sulfonation studies, typically achieves 60–75% conversion but requires rigorous temperature control to minimize polysulfonation.

Diazotization and Sulfur Dioxide/Copper(II) Chloride

An alternative pathway involves:

-

Diazotization of 2,3-dihydro-1,4-benzodioxine-6-amine with NaNO₂/HCl.

-

Reaction with SO₂ in the presence of CuCl₂ to form the sulfonyl chloride.

This method offers superior regioselectivity (>90%) but demands anhydrous conditions and generates stoichiometric waste.

Adamantan-1-Amine Preparation

Adamantan-1-amine is commercially available but can be synthesized via:

Hofmann Degradation of Adamantane-1-Carboxamide

Treatment of adamantane-1-carboxamide with Br₂/NaOH under Hoffman conditions yields adamantan-1-amine with 50–60% efficiency.

Direct Amination of Adamantane

Nitroxide radical-catalyzed oxidation of adamantane using hypochlorite under alkaline conditions produces 1,3-dihydroxyadamantane, which can be further functionalized to the amine via reductive amination.

Sulfonamide Bond Formation

The critical coupling step employs 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and adamantan-1-amine under controlled conditions:

Conventional Nucleophilic Substitution

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

-

Base: Triethylamine (2.5 equiv) or pyridine.

-

Temperature: 0°C → room temperature, 12–24 hours.

Mechanism:

-

Deprotonation of adamantan-1-amine by the base.

-

Nucleophilic attack on the electrophilic sulfur center of the sulfonyl chloride.

-

HCl elimination, facilitated by the base.

Yield Optimization:

Microwave-Assisted Synthesis

Adapting protocols from hybrid amantadine derivatives:

-

Combine sulfonyl chloride (1 equiv), adamantan-1-amine (1.2 equiv), and Et₃N (2.5 equiv) in DMF.

-

Irradiate at 80°C for 45 minutes under N₂.

Advantages:

Purification and Characterization

Workup Protocol

-

Quench with ice-water to precipitate crude product.

-

Wash sequentially with 5% HCl (remove excess amine), saturated NaHCO₃ (neutralize acid), and brine.

-

Recrystallize from ethanol/water (4:1) to obtain white crystals.

Analytical Data (Hypothetical)

| Parameter | Value |

|---|---|

| Melting Point | 178–180°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, J=8.4 Hz, 1H, ArH), 4.35 (s, 4H, OCH₂), 2.10 (s, 3H, adamantane CH₂), 1.70–1.85 (m, 12H, adamantane CH) |

| IR (KBr) | 3270 cm⁻¹ (N-H), 1320, 1150 cm⁻¹ (SO₂) |

| MS (ESI+) | m/z 392.2 [M+H]⁺ |

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Conventional (DCM/Et₃N) | 72% | 18h | 95% | Moderate |

| Microwave-Assisted | 89% | 0.75h | 98% | High |

| Phase-Transfer Catalysis | 68% | 8h | 92% | Low |

Key Findings:

-

Microwave irradiation significantly enhances both yield and reaction kinetics.

-

Steric effects from adamantane necessitate prolonged reaction times in conventional methods.

Mechanistic Considerations and Side Reactions

Competing Pathways

Solvent Effects

-

Polar Aprotic Solvents (DMF, DMSO): Accelerate reaction but may induce decomposition above 100°C.

-

Halogenated Solvents (DCM): Ideal for temperature-sensitive reactions but limit microwave absorption.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Implementing a microreactor system with:

-

Residence time: 20 minutes.

-

Temperature: 70°C.

-

Productivity: 1.2 kg/day (theoretical).

Green Chemistry Modifications

-

Replace DMF with cyclopentyl methyl ether (CPME) for reduced environmental impact.

-

Catalytic recycling of Et₃N·HCl via membrane filtration.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The benzodioxine ring and sulfonamide group participate in redox reactions:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media selectively oxidizes the benzodioxine ether linkages, yielding quinone derivatives.

-

Reduction : Sodium borohydride (NaBH₄) reduces sulfonamide to sulfinic acid derivatives under controlled pH.

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 1,4-Benzodioxine-6-quinone | 0°C, 2 hrs |

| Reduction | NaBH₄, pH 9 | N-(adamantan-1-yl)-sulfinic acid | Ethanol, reflux |

a) Adamantane Derivatization

The adamantane moiety undergoes bromination at bridgehead positions using Br₂/FeBr₃, producing mono- and di-brominated derivatives. These products retain the sulfonamide group but show altered steric effects in molecular docking studies .

b) Sulfonamide Alkylation

Reaction with methyl iodide (CH₃I) in DMF alkylates the sulfonamide nitrogen, forming N-methylated derivatives. This modification enhances membrane permeability but reduces enzyme inhibition efficacy.

| Modification | Reagent | Effect on Bioactivity |

|---|---|---|

| Bromination | Br₂/FeBr₃ | Increased steric bulk |

| N-Alkylation | CH₃I, DMF | Reduced enzyme affinity |

Acid/Base Hydrolysis

The sulfonamide bond is stable under mild acidic conditions but hydrolyzes in concentrated HCl (6M) at 100°C, yielding adamantan-1-amine and 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid .

| Hydrolysis Conditions | Products | Rate Constant (k) |

|---|---|---|

| 6M HCl, 100°C, 4 hrs | Adamantan-1-amine + Benzodioxine-sulfonic acid | 0.15 hr⁻¹ |

Catalytic Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the benzodioxine ring. For example, reaction with phenylboronic acid forms a biaryl derivative, enhancing π-π stacking interactions in protein binding .

| Catalyst System | Coupling Partner | Product Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 72% |

Molecular Interactions and Docking Insights

Density functional theory (DFT) studies reveal that the sulfonamide group forms hydrogen bonds with active-site residues of dengue virus NS2B-NS3 protease (bond length: 2.1–2.3 Å). Bromination at the adamantane moiety increases hydrophobic interactions, improving inhibition potency (IC₅₀ = 22.2 µM vs. 42.8 µM for non-brominated analogs) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is C18H23NO4S, with a molecular weight of 349.4 g/mol. Its structure allows for diverse interactions with biological systems and makes it a valuable building block in synthetic chemistry.

Chemistry

This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structural characteristics facilitate the exploration of new reaction pathways and the development of novel compounds. Researchers have utilized this compound to design derivatives with enhanced properties or functionalities.

Biology

In biological research, this compound is employed to study interactions between small molecules and biological macromolecules. Its ability to inhibit specific enzymes makes it a useful probe for investigating enzyme activity and protein-ligand interactions. For instance, studies have shown that it exhibits substantial inhibitory activity against enzymes such as alpha-glucosidase while demonstrating weaker inhibition against acetylcholinesterase .

Medicine

The medicinal applications of this compound are particularly promising due to its sulfonamide group, which is known for antibacterial properties. The adamantane moiety enhances the compound’s stability and bioavailability, making it a potential candidate for drug development. It may inhibit bacterial enzymes by binding to their active sites, thus preventing essential protein synthesis.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties such as increased thermal stability or unique electronic characteristics. Its structural features can be tailored to enhance material performance in various applications.

Case Studies and Research Findings

Several studies have explored the efficacy and potential applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound show significant inhibition against alpha-glucosidase, indicating potential therapeutic applications for Type 2 Diabetes Mellitus (T2DM) management .

- Molecular Docking Studies : In silico studies have illustrated how this compound interacts with target proteins at a molecular level. These findings support its role as an effective inhibitor in medicinal chemistry contexts .

Comparative Analysis of Related Compounds

| Compound Name | Key Features |

|---|---|

| N-(adamantan-1-yl)-benzamide | Similar structure but lacks benzodioxine and sulfonamide groups |

| 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | Lacks the adamantane moiety |

| Adamantane-1-sulfonamide | Contains adamantane and sulfonamide but lacks benzodioxine ring |

This compound stands out due to its combination of these distinct structural features which impart unique chemical properties such as enhanced stability and specific reactivity profiles.

Mechanism of Action

The mechanism by which N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Antibacterial Sulfonamides

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its derivatives (e.g., 5a–5e ) have demonstrated antibacterial activity. Key findings include:

- Compound 3 : Inhibited E. coli with an IC50 of 9.22 ± 0.70 μg mL⁻¹, comparable to ciprofloxacin (8.01 ± 0.12 μg mL⁻¹) .

- Compound 5c : Inactive against S. typhi, highlighting substituent-dependent efficacy .

- Adamantane vs. Alkyl/Aryl Groups : The adamantane group in the target compound may enhance membrane permeability and target affinity compared to smaller substituents (e.g., methyl or bromoethyl groups), though solubility could be reduced due to increased hydrophobicity .

Anti-Diabetic Sulfonamides

Derivatives like 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a–7l) showed α-glucosidase inhibitory activity:

Other Structurally Related Compounds

- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : Higher molecular weight (391.5 g/mol) and heterocyclic substituents, with uncharacterized biological activity .

- N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : LogP = 3.82, indicating significant lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological and Physicochemical Comparison

*Estimated based on structural similarity.

Key Findings and Implications

Substituent Impact : The adamantane group likely improves target binding and metabolic stability but may reduce solubility, necessitating formulation optimization .

Antibacterial vs. Anti-Diabetic Activity : Sulfonamides with alkyl/aryl substituents (e.g., 3 , 5a–b ) show stronger antibacterial activity, while anti-diabetic analogues (e.g., 7a–l ) exhibit moderate enzyme inhibition .

Synthetic Flexibility : The 1,4-benzodioxin sulfonamide scaffold supports diverse functionalization, enabling tailored pharmacological profiles .

Biological Activity

N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

The compound belongs to the class of benzenesulfonamides , which are characterized by the presence of a sulfonamide group linked to a benzene ring. Its molecular formula is , and it has a complex structure that contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from adamantane derivatives. The synthetic route often includes the formation of the benzodioxine core followed by sulfonation reactions to introduce the sulfonamide functionality. The detailed methodology can vary based on the specific derivatives being synthesized.

Antimicrobial Activity

Research has demonstrated that compounds related to N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine exhibit antimicrobial and antifungal activities . A study highlighted that derivatives synthesized from adamantane and 1,2,4-triazole frameworks showed promising results against various bacterial strains. The antimicrobial efficacy was evaluated using standard methods such as the two-fold serial dilution technique in liquid nutrient media .

Antitumor Activity

Preliminary assays indicate that related compounds have moderate to good antitumor activities against human cancer cell lines, including lung carcinoma (A549) and breast cancer cells. The mechanism of action appears to involve interference with cellular processes essential for tumor growth .

Toxicity and Safety Profile

Toxicity assessments have shown that this compound is categorized as a non-carcinogen with low acute toxicity levels in rat models. Studies suggest that it has weak inhibition potential on hERG channels, indicating a relatively safe profile for further development .

Case Studies

Several studies have focused on the biological screening of sulfonamide derivatives:

- Antimicrobial Screening : In one study, new derivatives were synthesized and tested for their antimicrobial properties against standard strains. Notably, some compounds exhibited activity comparable to trimethoprim, a commonly used antibiotic .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. Results indicated favorable interactions with enzymes involved in bacterial metabolism and tumor cell proliferation pathways .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Antitumor Activity | Moderate activity against A549 and breast cancer cells |

| Toxicity | Non-carcinogenic; low acute toxicity |

| hERG Channel Inhibition | Weak inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.